7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with an azepane ring, a fluorine atom, a methoxybenzenesulfonyl group, and a propyl chain. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the azepane ring: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with azepane.
Sulfonylation: The methoxybenzenesulfonyl group is introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as triethylamine.
Propylation: The final step involves the alkylation of the quinoline core with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or improved stability.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The fluorine atom and the methoxybenzenesulfonyl group play crucial roles in binding to these targets, while the azepane ring and the propyl chain contribute to the compound’s overall stability and bioavailability. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
- 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline
Uniqueness
Compared to similar compounds, 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of substituents. The presence of the azepane ring, fluorine atom, and methoxybenzenesulfonyl group provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-(azepan-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4S/c1-3-12-28-17-24(33(30,31)19-10-8-18(32-2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-4-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBQUDTTKRCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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